Higher Shake-Flask Enzymatic Esterification Yield of m-Cresyl Isovalerate vs. p-Cresyl Isovalerate
Under identical shake-flask conditions employing porcine pancreas lipase (PPL), m-cresyl isovalerate ((3-methylphenyl) 3-methylbutanoate) achieved a 32.9% yield within 45 hours, compared to only 14.7% yield for the para-substituted isomer p-cresyl isovalerate (CAS 55066-56-3) within 21 hours [1]. The 2.2-fold higher maximum yield of the meta isomer under these non-solvent conditions indicates superior substrate accommodation by the lipase active site, enabling more efficient biocatalytic production when solvent-free, low-volume synthesis is required.
| Evidence Dimension | Percent esterification yield in shake-flask enzymatic synthesis |
|---|---|
| Target Compound Data | 32.9% yield (45 h incubation) |
| Comparator Or Baseline | p-Cresyl isovalerate (CAS 55066-56-3): 14.7% yield (21 h incubation) |
| Quantified Difference | 2.2-fold higher maximum yield for meta isomer (32.9% vs. 14.7%) |
| Conditions | Equimolar cresol (0.0023 mol) and isovaleric acid, 60 mg porcine pancreas lipase (PPL), shake-flask, non-solvent, 45 h (meta) vs. 21 h (para) incubation |
Why This Matters
For procurement in biocatalytic process development, the meta isomer offers a substantially higher enzymatic conversion efficiency in solvent-free systems, potentially reducing enzyme loading and cycle time costs compared to the more widely available para isomer.
- [1] Babu, C. V. S., Karanth, N. G., & Divakar, S. (2002). Lipase catalyzed esterification of cresols. Indian Journal of Chemistry, 41B(5), pp. 1068-1071, Table I. View Source
